![molecular formula C15H11NO3 B5821171 benzo-1,4-quinone O-cinnamoyloxime](/img/structure/B5821171.png)
benzo-1,4-quinone O-cinnamoyloxime
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Overview
Description
Benzo-1,4-quinone O-cinnamoyloxime (BQC) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BQC is a member of the quinone family, which is known for its versatile chemical and biological properties.
Mechanism of Action
The mechanism of action of benzo-1,4-quinone O-cinnamoyloxime is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of enzymes involved in cellular respiration. benzo-1,4-quinone O-cinnamoyloxime has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects
benzo-1,4-quinone O-cinnamoyloxime has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. benzo-1,4-quinone O-cinnamoyloxime has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, benzo-1,4-quinone O-cinnamoyloxime has been shown to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress.
Advantages and Limitations for Lab Experiments
Benzo-1,4-quinone O-cinnamoyloxime has several advantages for lab experiments, including its ease of synthesis and its ability to exhibit a wide range of biological activities. However, benzo-1,4-quinone O-cinnamoyloxime also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on benzo-1,4-quinone O-cinnamoyloxime. One potential area of research is the development of benzo-1,4-quinone O-cinnamoyloxime-based fluorescent probes for the detection of metal ions in biological systems. Another area of research is the investigation of the potential use of benzo-1,4-quinone O-cinnamoyloxime as a therapeutic agent for the treatment of cancer and other diseases. Finally, further studies are needed to understand the mechanism of action of benzo-1,4-quinone O-cinnamoyloxime and its potential toxicity at high concentrations.
Conclusion
In conclusion, benzo-1,4-quinone O-cinnamoyloxime is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. benzo-1,4-quinone O-cinnamoyloxime has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and antioxidant properties. While there are several advantages to using benzo-1,4-quinone O-cinnamoyloxime in lab experiments, there are also several limitations that need to be considered. Future research on benzo-1,4-quinone O-cinnamoyloxime will likely focus on its potential use as a therapeutic agent and the development of benzo-1,4-quinone O-cinnamoyloxime-based fluorescent probes for the detection of metal ions in biological systems.
Synthesis Methods
The synthesis of benzo-1,4-quinone O-cinnamoyloxime involves the condensation of cinnamaldehyde and hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then oxidized using potassium permanganate to form benzo-1,4-quinone O-cinnamoyloxime. The yield of benzo-1,4-quinone O-cinnamoyloxime obtained from this method is around 50-60%, and the purity can be increased by recrystallization.
Scientific Research Applications
Benzo-1,4-quinone O-cinnamoyloxime has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and antioxidant properties. benzo-1,4-quinone O-cinnamoyloxime has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-9-7-13(8-10-14)16-19-15(18)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWFKIZJVJBCHH-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)ON=C2C=CC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)ON=C2C=CC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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